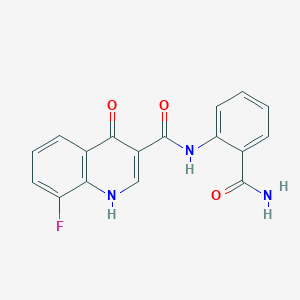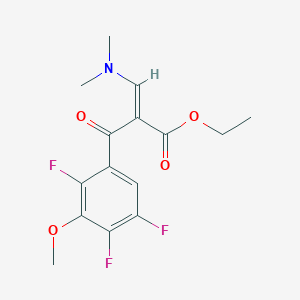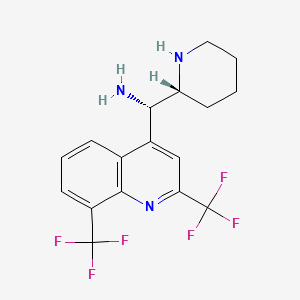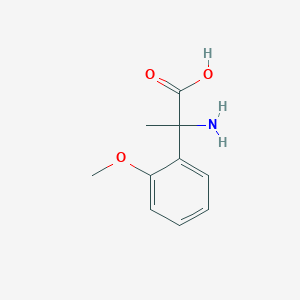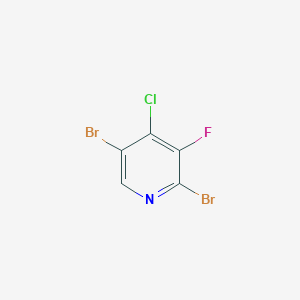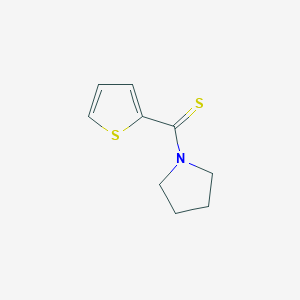![molecular formula C11H15BrOZn B14893304 2-[(sec-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14893304.png)
2-[(sec-Butyloxy)methyl]phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(SEC-BUTYLOXY)METHYL]PHENYLZINC BROMIDE, 0.25 M in tetrahydrofuran (THF) is an organozinc reagent used in various organic synthesis reactions. This compound is particularly valuable in the field of organic chemistry due to its reactivity and versatility in forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-[(SEC-BUTYLOXY)METHYL]PHENYLZINC BROMIDE typically involves the reaction of a phenyl bromide derivative with sec-butyl alcohol in the presence of a zinc reagent. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc compound and facilitates the reaction. The process often requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The compound is then typically stored in THF to maintain its stability and reactivity .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(SEC-BUTYLOXY)METHYL]PHENYLZINC BROMIDE undergoes several types of reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reaction is typically carried out in the presence of a base to facilitate the substitution.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with conditions including mild temperatures and the presence of a base.
Major Products
The major products formed from these reactions are typically substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Applications De Recherche Scientifique
2-[(SEC-BUTYLOXY)METHYL]PHENYLZINC BROMIDE has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of fine chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 2-[(SEC-BUTYLOXY)METHYL]PHENYLZINC BROMIDE involves the formation of a reactive organozinc intermediate. This intermediate can undergo various reactions, such as nucleophilic substitution and coupling, to form new carbon-carbon bonds. The zinc atom acts as a Lewis acid, stabilizing the transition state and facilitating the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylzinc Bromide: Similar in structure but lacks the sec-butyl group, making it less sterically hindered.
Benzylzinc Bromide: Contains a benzyl group instead of a sec-butyl group, offering different reactivity and selectivity.
tert-Butylzinc Bromide: Contains a tert-butyl group, which provides different steric and electronic properties.
Uniqueness
2-[(SEC-BUTYLOXY)METHYL]PHENYLZINC BROMIDE is unique due to the presence of the sec-butyl group, which influences its reactivity and selectivity in organic synthesis. This makes it particularly useful in reactions where steric hindrance and electronic effects play a crucial role .
Propriétés
Formule moléculaire |
C11H15BrOZn |
|---|---|
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
bromozinc(1+);butan-2-yloxymethylbenzene |
InChI |
InChI=1S/C11H15O.BrH.Zn/c1-3-10(2)12-9-11-7-5-4-6-8-11;;/h4-7,10H,3,9H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
BXBMESJEIIAPJU-UHFFFAOYSA-M |
SMILES canonique |
CCC(C)OCC1=CC=CC=[C-]1.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


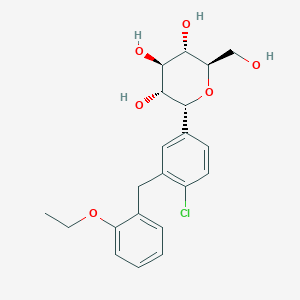
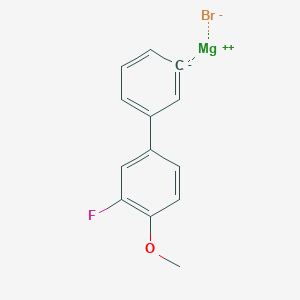
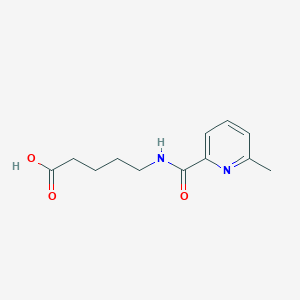

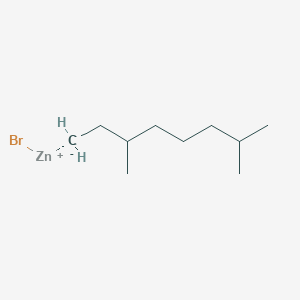
![4-[(2'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14893258.png)


